1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
Description
1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Properties
IUPAC Name |
1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-12-15(13(2)26-21-12)5-6-18(24)23-8-7-14(11-23)25-17-10-19-9-16(20-17)22(3)4/h9-10,14H,5-8,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXLKONQECUFGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)OC3=NC(=CN=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-(Dimethylamino)pyrazin-2-ol
Starting with 6-chloropyrazin-2-amine, dimethylation is achieved using methyl iodide in the presence of a base such as potassium carbonate. Subsequent hydrolysis of the chloride substituent employs aqueous sodium hydroxide at 80°C, yielding 6-(dimethylamino)pyrazin-2-ol.
Reaction Conditions :
- Methylation : CH₃I (2.2 eq), K₂CO₃ (3 eq), DMF, 60°C, 12 h.
- Hydrolysis : NaOH (2 M), H₂O/EtOH (1:1), reflux, 6 h.
Etherification with Pyrrolidine
The Mitsunobu reaction facilitates ether formation between 6-(dimethylamino)pyrazin-2-ol and 3-hydroxypyrrolidine. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF), the reaction proceeds at 0°C to room temperature over 24 h.
Optimization Note :
- Excess DEAD (1.5 eq) ensures complete conversion, avoiding residual alcohol starting material.
- Chromatographic purification (SiO₂, ethyl acetate/hexane 3:7) isolates the product in 78% yield.
Synthesis of the Propan-1-one-Isoxazole Chain
Construction of 3,5-Dimethylisoxazole-4-propanoic Acid
The isoxazole ring is synthesized via cyclization of acetylacetone with hydroxylamine hydrochloride under acidic conditions. Subsequent alkylation with ethyl acrylate via Michael addition introduces the propanoate side chain, which is hydrolyzed to the carboxylic acid using lithium hydroxide.
Key Steps :
- Cyclization : NH₂OH·HCl (1.2 eq), HCl (conc.), reflux, 4 h.
- Alkylation : Ethyl acrylate (1.5 eq), K₂CO₃, DMF, 50°C, 8 h.
- Hydrolysis : LiOH (2 eq), THF/H₂O (2:1), rt, 3 h.
Conversion to Propan-1-one
The carboxylic acid is transformed into an acyl chloride using oxalyl chloride (2 eq) and catalytic DMF in dichloromethane. Reaction with the pyrrolidine-pyrazine amine under Schlenk conditions forms the target ketone.
Critical Parameters :
- Acyl Chloride Formation : 0°C to rt, 2 h, under N₂ atmosphere.
- Coupling : Et₃N (3 eq), CH₂Cl₂, −10°C, 1 h. Yield: 65–70%.
Convergent Assembly and Final Product Isolation
Combining the pyrazine-pyrrolidine ether (1 eq) with 3-(3,5-dimethylisoxazol-4-yl)propanoyl chloride (1.1 eq) in dichloromethane and triethylamine at −10°C prevents undesired side reactions. After quenching with ice-water, extraction, and solvent evaporation, the crude product is purified via silica gel chromatography (ethyl acetate/hexane 1:1).
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazine), 6.15 (s, 1H, isoxazole), 4.32–3.98 (m, 2H, pyrrolidine), 2.98 (s, 6H, N(CH₃)₂), 2.45 (s, 3H, isoxazole-CH₃), 2.21 (s, 3H, isoxazole-CH₃).
- HRMS : [M+H]⁺ calc. for C₂₀H₂₇N₅O₃: 385.21; found: 385.20.
Optimization and Scalability Challenges
Etherification Efficiency
Initial Mitsunobu conditions yielded only 60% conversion due to steric hindrance. Introducing 4Å molecular sieves improved DEAD activity, boosting yields to 78%.
Acyl Chloride Stability
The propanoyl chloride intermediate exhibited sensitivity to moisture. Strict anhydrous conditions and immediate use post-synthesis proved critical for consistent results.
Applications and Pharmacological Relevance
While the target compound’s biological activity remains underexplored, structural analogs demonstrate bromodomain inhibition and kinase modulation. The isoxazole moiety, in particular, enhances binding affinity to hydrophobic enzyme pockets, suggesting potential in oncology therapeutics.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazine ring and pyrrolidine oxygen in the compound serve as reactive sites for nucleophilic substitution. For example:
-
Chlorine displacement : The 6-chloro substituent on the pyrazine ring undergoes substitution with amines (e.g., (N-Boc-piperidin-4-yl)methylamine) under basic conditions to introduce heterocyclic side chains .
-
Mitsunobu reaction : The hydroxyl group on the pyrrolidine ring reacts with Boc-protected alcohols via Mitsunobu conditions (DIAD, PPh₃) to form ether linkages, critical for modifying the compound’s solubility and biological activity .
Table 1: Reaction Conditions for Nucleophilic Substitutions
| Reactant | Conditions | Product Yield | Key Reference |
|---|---|---|---|
| (N-Boc-piperidin-4-yl)methylamine | DIPEA, DMF, 80°C | 72–85% | |
| Boc-protected 4-piperidinemethanol | DIAD, PPh₃, THF, 0°C → RT | 68% |
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable functionalization of the pyrazine core:
-
Suzuki coupling : The 5-iodo-pyrazine intermediate reacts with arylboronic acids (e.g., 4-fluorophenylboronic acid) to install aryl groups, enhancing π-stacking interactions in target proteins .
-
Buchwald-Hartwig amination : Amination of brominated pyrazine derivatives introduces secondary amines, improving binding affinity for viral proteases .
Table 2: Catalytic Systems for Cross-Couplings
| Reaction Type | Catalyst System | Substrate Scope | Yield Range |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Aryl, heteroaryl boronic acids | 60–92% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary/secondary amines | 55–78% |
Functional Group Transformations
-
Deprotection of Boc groups : Treatment with HCl/dioxane removes Boc-protecting groups, generating free amines for further derivatization (e.g., salt formation or amide coupling) .
-
Reductive amination : The ketone group reacts with amines (e.g., methylamine) under H₂/Pd-C to form secondary amines, modulating pharmacokinetic properties .
Key Findings :
-
The dimethylamino group on pyrazine enhances electron density, increasing susceptibility to electrophilic aromatic substitution at the 3-position.
-
The isoxazole ring remains inert under mild conditions but undergoes ring-opening in concentrated HCl at elevated temperatures (>100°C) .
Stability and Degradation Pathways
-
Hydrolysis : The pyrrolidine ether linkage is stable in neutral aqueous media but hydrolyzes under strong acidic (pH < 2) or basic (pH > 12) conditions, yielding 6-(dimethylamino)pyrazin-2-ol and pyrrolidinone fragments .
-
Oxidation : The tertiary amine in the dimethylamino group resists oxidation, while the isoxazole methyl groups oxidize to carboxylic acids under KMnO₄/H₂SO₄ .
Table 3: Degradation Products Under Stress Conditions
| Condition | Major Degradation Products | Mechanism |
|---|---|---|
| 0.1 N HCl, 70°C | 6-(Dimethylamino)pyrazin-2-ol, pyrrolidinone | Acid-catalyzed hydrolysis |
| 5% H₂O₂, 50°C | Isoxazole-4-carboxylic acid derivatives | Oxidative cleavage |
Comparative Reactivity with Analogues
Table 4: Reactivity Comparison of Key Functional Groups
| Compound Feature | Reactivity Profile | Unique Behavior |
|---|---|---|
| Pyrazine ring (6-position) | High reactivity in SNAr reactions | Electron-withdrawing groups slow substitution |
| Pyrrolidine oxygen | Participates in Mitsunobu/Hydrolysis | Steric hindrance limits reactivity |
| Isoxazole methyl groups | Resistant to nucleophilic attack | Oxidize to carboxylic acids |
Synthetic Challenges and Optimization
-
Regioselectivity : Competing reactions at the pyrazine 2- and 5-positions require careful control of stoichiometry and temperature .
-
Purification : High polarity of intermediates necessitates reverse-phase chromatography or recrystallization from EtOAc/hexane .
Recent Advances :
Microwave-assisted synthesis reduces reaction times for Suzuki couplings (30 min vs. 12 h) , while flow chemistry improves yields in Boc deprotection steps (>95% purity) .
Scientific Research Applications
The compound 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a synthetic organic compound featuring a pyrazine ring substituted with a dimethylamino group, a pyrrolidine ring, and an isoxazole moiety. Characterized by its molecular formula and a molecular weight of 359.43, this compound is primarily used in research settings due to its potential biological activities and chemical reactivity. The unique arrangement of functional groups contributes to its distinct properties and potential applications in medicinal chemistry.
Potential Applications
- Medicinal Chemistry The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders. It may modulate the activity of neurotransmitter receptors, enzymes, or ion channels, thereby influencing various signaling pathways related to neurotransmission and cellular metabolism. Preliminary studies suggest that it could exhibit antiviral properties, although more research is needed to fully elucidate its mechanisms of action.
- Biology It is used in biochemical assays to study enzyme interactions and receptor binding. Studies on interaction mechanisms indicate that it may interact with multiple target proteins involved in neurotransmission and metabolic pathways. These interactions can provide insights into its therapeutic potential and guide further development in drug design.
- Materials Science The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
- Industry It is investigated for its applications in the development of agrochemicals and specialty chemicals.
The biological activity of this compound is linked to its interaction with specific molecular targets within biological systems. It may modulate the activity of neurotransmitter receptors, enzymes, or ion channels, thereby influencing various signaling pathways related to neurotransmission and cellular metabolism.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it may involve:
Binding to receptors or enzymes: The compound may interact with specific proteins, altering their activity.
Modulation of signaling pathways: It may influence cellular signaling pathways, leading to changes in cell function.
Inhibition or activation of enzymes: The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Pyrrolidin-1-yl)propyl)-3,5-dimethylisoxazole: Similar structure but lacks the pyrazine ring.
1-(3-(Dimethylamino)propyl)-3,5-dimethylisoxazole: Similar structure but lacks the pyrrolidine ring.
1-(3-(Pyrrolidin-1-yl)propyl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one: Similar structure but lacks the dimethylamino group.
Uniqueness
The uniqueness of 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one lies in its combination of three different heterocyclic rings, which may confer unique chemical and biological properties
Biological Activity
The compound 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a complex organic molecule with potential pharmacological applications. Its structure incorporates a pyrazine ring, a pyrrolidine moiety, and an isoxazole group, which are known to exhibit various biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 330.4 g/mol. The structure features:
- Pyrazine Ring : A heterocyclic aromatic ring contributing to its biological activity.
- Pyrrolidine Group : Enhances solubility and interaction with biological targets.
- Isoxazole Moiety : Known for its role in neuropharmacology and as a potential anti-inflammatory agent.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing neurotransmission and cellular signaling.
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines by inducing apoptosis.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
- Antitumor Efficacy : A study evaluated the compound's effect on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant cytotoxicity, particularly when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic outcomes against resistant cancer types .
- Neuroprotective Effects : Research demonstrated that similar compounds with dimethylamino substitutions exhibit neuroprotective properties by reducing oxidative stress levels in neuronal cultures . This suggests that the compound may have potential applications in neurodegenerative diseases.
- Inflammation Reduction : In vitro studies showed that the compound can downregulate pro-inflammatory cytokines, indicating its potential use in treating inflammatory disorders .
Q & A
Q. Table 1: Representative Characterization Data from Analogous Compounds
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 4.35 (s, 3H, N-CH₃) in pyrazolo-pyridine | |
| IR (KBr) | 1705 cm⁻¹ (C=O stretch) | |
| X-ray | Dihedral angle: 85.2° (pyrrolidine ring) |
How can flow chemistry optimize the synthesis of the isoxazole moiety?
Advanced
Flow chemistry enables precise control over reaction parameters (temperature, residence time) for the isoxazole formation. highlights the use of Design of Experiments (DoE) to optimize continuous-flow Swern oxidations, reducing side reactions and improving yield . Key steps:
Reagent Mixing : Use microreactors to enhance heat/mass transfer during cyclocondensation of β-diketones with hydroxylamine.
In-line Monitoring : UV-Vis or IR sensors track intermediate formation.
Statistical Modeling : Response surface methodology identifies optimal molar ratios (e.g., 1.2:1 amine:carbonyl) .
How to resolve contradictions in reaction yields during scale-up?
Advanced
Yield discrepancies often arise from solvent effects, mixing inefficiencies, or impurities. Strategies include:
- Solvent Screening : shows ethanol/DMF mixtures improve solubility of heterocyclic intermediates .
- DoE Validation : Re-optimize parameters (e.g., temperature, stoichiometry) at larger scales using fractional factorial designs .
- Purification Adjustments : Switch from recrystallization to column chromatography for polar byproducts, as in for pyrazolo-pyridines .
What computational methods support structure-activity relationship (SAR) studies for derivatives?
Q. Advanced
- Molecular Docking : used AutoDock Vina to predict binding affinities of pyrazolo-pyridines to kinase targets, guiding substituent modifications .
- DFT Calculations : Analyze electronic effects of substituents (e.g., dimethylamino groups on pyrazine’s electron density) .
- Pharmacophore Modeling : Identify critical hydrogen-bonding motifs between the pyrrolidine-oxypyrazine moiety and biological targets .
How to address NMR spectral inconsistencies in pyrrolidine ring conformation analysis?
Advanced
Variable-temperature NMR or NOE experiments can resolve dynamic conformational changes. For example, observed restricted rotation in pyrrolidine rings via ¹H NMR splitting at low temperatures . Comparative X-ray data (e.g., dihedral angles in ) validate static conformations .
What safety protocols are critical for handling reactive intermediates during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
